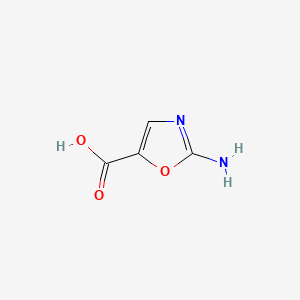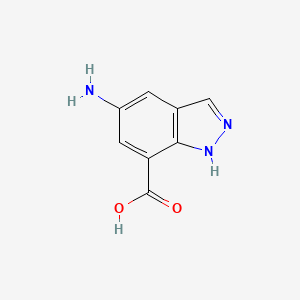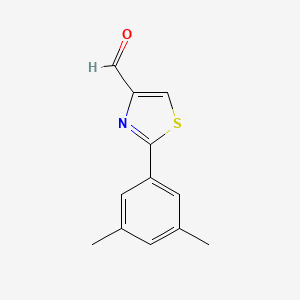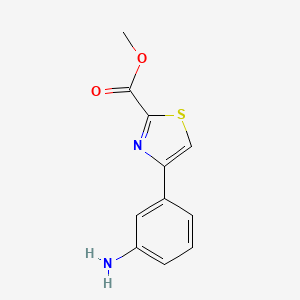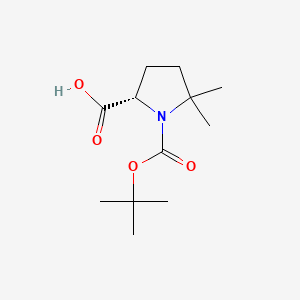
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a chiral compound commonly used in organic synthesis. The compound is characterized by a pyrrolidine ring substituted with two methyl groups at the 5-position and a carboxylic acid group at the 2-position. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine. The cyclization is often catalyzed by an acid or base under reflux conditions.
Introduction of the Methyl Groups: The 5,5-dimethyl substitution can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Protection of the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
Carboxylation: The carboxylic acid group is introduced through carboxylation of the corresponding Grignard reagent or by hydrolysis of a nitrile precursor.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale production often employs continuous flow reactors and automated systems to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired (S)-enantiomer with high enantiomeric excess.
化学反応の分析
Types of Reactions
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Free amine derivatives.
科学的研究の応用
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: In the development of enzyme inhibitors and receptor modulators.
Medicine: As an intermediate in the synthesis of drugs targeting neurological disorders and infectious diseases.
Industry: In the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid depends on its specific application. In general, the compound acts as a precursor or intermediate in the synthesis of biologically active molecules. The Boc protecting group provides stability during synthetic transformations and can be selectively removed to reveal the free amine, which can interact with various molecular targets, including enzymes and receptors.
類似化合物との比較
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
(S)-Boc-pyrrolidine-2-carboxylic acid: Lacks the 5,5-dimethyl substitution, making it less sterically hindered.
(S)-Boc-4,4-dimethyl-pyrrolidine-2-carboxylic acid: Substitution at the 4-position instead of the 5-position, leading to different steric and electronic properties.
(S)-Boc-5-methyl-pyrrolidine-2-carboxylic acid: Contains only one methyl group at the 5-position, resulting in different reactivity and selectivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic effects, making it a valuable intermediate in the synthesis of complex molecules.
特性
IUPAC Name |
(2S)-5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPBDVPSCZYAHV-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1C(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
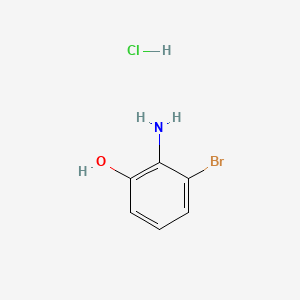
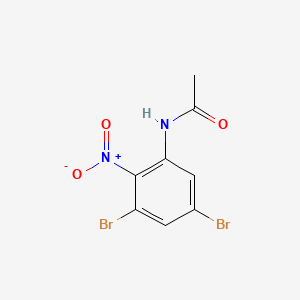
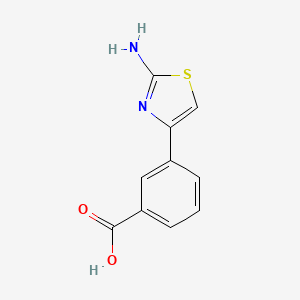
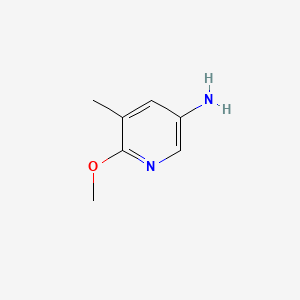
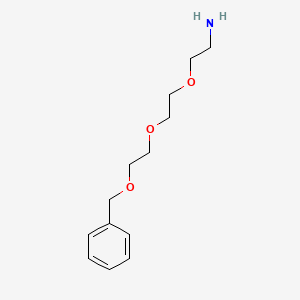
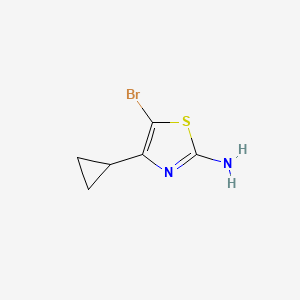
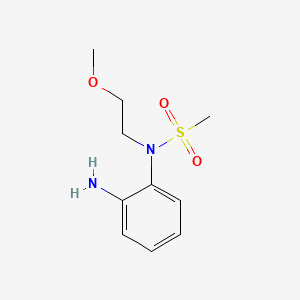
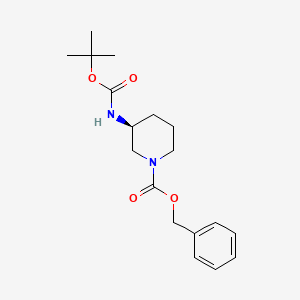
![(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid](/img/structure/B582007.png)
